Bumetanide is a potent loop diuretic, primarily recognized for its role in scientific research involving ion transport mechanisms and cellular processes. [] Its classification as a "loop" diuretic stems from its primary site of action within the thick ascending limb of Henle's loop in the kidneys. [] In scientific research, bumetanide serves as a valuable tool to investigate and manipulate ion transport pathways, particularly those involving sodium, potassium, and chloride ions. []
The synthesis of bumetanide can be outlined in several key steps:
Bumetanide's molecular structure features several functional groups that contribute to its pharmacological activity:
The structural representation can be summarized as follows:
Bumetanide participates in several key chemical reactions, primarily related to its synthesis and degradation:
Bumetanide exerts its diuretic effect primarily through the inhibition of the sodium-potassium ATPase pump located in the ascending loop of Henle within the nephron:
Bumetanide exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 364.42 g/mol |
Melting Point | 230°C |
Solubility | >20 mg/mL |
Octanol/Water Partition Coefficient | 2.6 |
Physical Appearance | White crystalline solid |
These properties influence its pharmacokinetics and therapeutic efficacy in clinical settings .
Bumetanide is primarily used in clinical settings for:
Additionally, bumetanide has been implicated in various studies focusing on its effects on electrolyte balance and renal function .
The synthesis of bumetanide (3-butylamino-4-phenoxy-5-sulfamoylbenzoic acid) has evolved significantly since its initial development in the late 1960s. The original synthetic route, patented in 1968 by Feit at Leo Pharma, established the foundational multi-step approach starting from 4-chlorobenzoic acid [6] [9]. This classical pathway involves sequential functionalization:
This route established bumetanide's commercial production but faced limitations including moderate yields (60-70%), harsh reaction conditions (strong acids, high temperatures), and extensive purification requirements. Early optimization focused on improving the butylation step (Step 6), where traditional sulfuric acid catalysis led to variable yields and impurities. Contemporary advances have refined catalysts and conditions, significantly enhancing efficiency and sustainability [7] [9].
Table 1: Evolution of Key Bumetanide Synthesis Steps
Synthetic Step | Original Conditions (Feit, 1971) | Optimized Conditions (CN106748906B, 2017) |
---|---|---|
Sulfonylchlorination | Chlorosulfonic acid, >80°C | Chlorosulfonic acid with controlled addition, 60-70°C |
Reduction | Pd/C, H₂ (5 atm), ethanol | Pd/C, ambient H₂ pressure, ethanol/water mixture |
Butylation | H₂SO₄, n-butanol, reflux | BF₃·Et₂O/FeCl₃ catalyst, n-butanol, 20°C |
Overall Yield | ~60% | 95.8% |
Purity | ~95% | 99.4% |
Critical intermediates in bumetanide synthesis enable structural diversification and optimization. The most significant include:
4-Chloro-3-chlorosulfonyl-5-nitrobenzoic acid: This versatile intermediate allows nucleophilic displacement of chlorine atoms at positions C4 and S=O. Its synthesis requires precise temperature control during nitration (≤10°C) to prevent dinitration byproducts [9]. Modifications at this stage influence downstream functional group compatibility.
5-Aminosulfonyl-3-nitro-4-phenoxybenzoic acid: The phenoxy introduction via sodium phenolate must avoid overalkylation. This intermediate's crystalline structure facilitates purification – a crucial advantage given the sensitivity of subsequent reduction steps [6] [8].
3-Amino-5-aminosulfonyl-4-phenoxybenzoic acid: The reduction product is highly reactive due to its electron-rich aniline ring. Its instability necessitates immediate use in butylation. Derivatives with modified amines (e.g., benzylamine instead of n-butylamine) were synthesized from this intermediate for early structure-activity studies [4] [9].
Notably, Feit's SAR exploration during the 1970s generated over 50 derivatives from these intermediates. PF-1730 (4-(4-chloroanilino) analogue), synthesized by replacing phenoxy with 4-chloroaniline, demonstrated 3-fold greater diuretic potency than bumetanide in dog models, highlighting the value of intermediate manipulation [4] [5].
Recent advances prioritize environmentally sustainable bumetanide synthesis:
Catalyst Innovation: Replacing mineral acids (H₂SO₄) with Lewis acid catalysts (BF₃·Et₂O/FeCl₃) in butylation reduces reaction temperature from 117°C to 20°C and cuts reaction time from 24 hours to 6 hours. This modification eliminates acidic waste streams and enables near-quantitative yields (95.8%) [7] [9]. The catalyst system operates at low loading (5 mol%), is recoverable, and prevents ester hydrolysis side reactions.
Solvent Reduction: Mechanochemical synthesis via ball milling enables cocrystal formation without solvents. Bumetanide-4-aminobenzoic acid cocrystals generated through dry grinding exhibit 200% enhanced dissolution rates while eliminating organic solvent use [10].
Process Intensification: One-pot strategies consolidate multiple steps. For example, telescoping sulfonamide formation and phenoxy introduction reduces intermediate isolation and minimizes waste. Recent life-cycle assessments demonstrate a 40% reduction in process mass intensity compared to classical routes [7].
Analytical Greenness: Reflectometric quantification using p-dimethylaminocinnamaldehyde (p-DAC) on filter paper enables bumetanide analysis without organic solvents. This diffuse reflectance method (detection limit: 3.98×10⁻⁵ mol L⁻¹) replaces HPLC techniques consuming >1L solvent per sample [3].
Comprehensive SAR studies reveal pharmacophoric requirements for NKCC2 inhibition:
Carboxylic Acid Group: The ionized carboxylate forms salt bridges with NKCC2 transmembrane domains. Neutral replacements (e.g., anilinomethyl in BUM13) reduce inhibitory potency by 20-fold (IC₅₀ shift from 4 μM to >80 μM). Methyl ester prodrugs (BUM1, BUM5) restore activity in vivo via hydrolysis [1] [4].
Sulfamoyl Moiety: Hydrogen bonding to Thr⁷⁹⁸ and Gln⁷⁹⁶ in NKCC2 is essential. Methylsulfonyl substitution (PF-1962) increases lipophilicity (logP +0.4) and potency (IC₅₀ = 1.8 μM vs bumetanide's 4 μM). Conversely, N-dimethylation abolishes activity by disrupting H-bonding geometry [4] [5].
Phenoxy/Anilino Modifications: Electron-withdrawing substituents enhance potency. The 4-chloroanilino analogue (PF-1730) exhibits IC₅₀ = 1.2 μM versus bumetanide's 4 μM. Para-substitution is optimal; ortho-substitution causes steric clashes reducing activity [5] [8].
Butylamino Chain: Optimal length is C4 (n-butyl). Shortening to propyl (C3) decreases potency 5-fold; elongation to pentyl (C5) reduces solubility without potency gain. Cyclization (cyclopropylmethyl) impairs flexibility, reducing efficacy [4].
Table 2: Structure-Activity Relationships of Key Bumetanide Analogues
Compound | R¹ (Acid Group) | R² (Sulfonamide) | R³ (Aryl Group) | hNKCC2A IC₅₀ (μM) | Relative Potency |
---|---|---|---|---|---|
Bumetanide | -COOH | -SO₂NH₂ | -OC₆H₅ | 4.0 | 1.0 |
PF-1730 | -COOH | -SO₂NH₂ | -NHC₆H₄Cl(4) | 1.2 | 3.3 |
PF-1962 | -COOH | -SO₂CH₃ | -OC₆H₅ | 1.8 | 2.2 |
BUM13 | -CH₂NHC₆H₅ | -SO₂NH₂ | -OC₆H₅ | >80 | <0.05 |
HH-562 | -COOH | -SO₂NH₂ | -OC₆H₄NO₂(4) | 0.9 | 4.4 |
PF-1574 | -COOH | -SO₂NHCH₃ | -OC₆H₅ | 12.5 | 0.3 |
Translational SAR: Dog diuretic potency strongly correlates with hNKCC2A inhibition (r²=0.817, p<0.01), validating canine models for diuretic optimization. However, brain-penetrant analogues require divergent design: bumepamine (benzylamine derivative) achieves 10-fold higher CNS concentration than bumetanide by eliminating the carboxylic acid while maintaining NKCC1 affinity [1] [5]. Torasemide's non-carboxylic structure enables passive BBB diffusion, demonstrating how SAR varies between renal and neurological targets [1].
Recent innovations leverage these SAR principles: ARN23746 replaces the phenoxy with a substituted pyridine, eliminating carboxylic acid while retaining low nM NKCC1 affinity and 85% oral bioavailability. STS66 incorporates trifluoroethylamine to enhance brain penetration (8-fold higher than bumetanide), demonstrating how SAR insights drive next-generation agents [1] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7